- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)
N-Boc-4-aminophenethylamine structure
Product Name:N-Boc-4-aminophenethylamine
كاس عدد:94838-59-2
وسط:C13H20N2O2
ميغاواط:236.310103416443
MDL:MFCD05663961
CID:798917
PubChem ID:382207
Update Time:2025-07-22
N-Boc-4-aminophenethylamine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- نواة داخلي: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- مفتاح Inchi: HOPALBZGTWDOTL-UHFFFAOYSA-N
- ابتسامات: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 236.15200
- النظائر كتلة واحدة: 236.152477885g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 5
- تعقيدات: 240
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.2
- طوبولوجي سطح القطب: 64.4
الخصائص التجريبية
- كثيف: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- الذوبان: Very 微溶 (0.57 g/L) (25 ºC),
- معامل توزيع المياه: Slightly soluble in water.
- بسا: 64.35000
- لوغب: 3.30810
N-Boc-4-aminophenethylamine أمن المعلومات
- رقم نقل البضائع الخطرة:2811
- مستوى الخطر:6.1
- مجموعة التعبئة:Ⅲ
N-Boc-4-aminophenethylamine بيانات الجمارك
- رمز النظام المنسق:2924299090
- بيانات الجمارك:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Boc-4-aminophenethylamine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-1g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 1g |
170.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 5g |
601.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-250mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 250mg |
120CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-100mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 100mg |
47CNY | 2021-05-07 | |
| TRC | A612955-500mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 500mg |
$ 58.00 | 2023-09-08 | ||
| TRC | A612955-1g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 1g |
$ 75.00 | 2023-09-08 | ||
| TRC | A612955-2.5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 2.5g |
$ 167.00 | 2023-09-08 | ||
| Chemenu | CM118443-10g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 95+% | 10g |
$284 | 2021-06-17 | |
| Alichem | A019145691-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 5g |
$256.00 | 2023-08-31 | |
| Alichem | A019145691-25g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 25g |
$761.31 | 2023-08-31 |
N-Boc-4-aminophenethylamine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
المراجع
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
المراجع
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
المراجع
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Methanol ; 24 h, rt
المراجع
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
المراجع
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
المراجع
- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
المراجع
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt
المراجع
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines, Synthetic Communications, 2021, 51(24), 3791-3804
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
المراجع
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
المراجع
- Controlling epithelial sodium channels with light using photoswitchable amilorides, Nature Chemistry, 2014, 6(8), 712-719
طريقة الإنتاج 12
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
المراجع
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt
المراجع
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, Tetrahedron Letters, 2016, 57(43), 4807-4811
طريقة الإنتاج 14
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
المراجع
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels, Polymer Chemistry, 2020, 11(11), 1871-1876
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt
المراجع
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631
طريقة الإنتاج 16
رد فعل الشرط
1.1 Solvents: Methanol ; 24 h, rt
المراجع
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C
المراجع
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Solvents: Dichloromethane
المراجع
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127
N-Boc-4-aminophenethylamine Raw materials
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
- Aminophenethylamine
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:94838-59-2)N-Boc-4-aminophenethylamine
رقم الطلب:A859252
حالة المخزون:in Stock
كمية:100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:17
الأسعار ($):287.0
بريد إلكتروني:sales@amadischem.com
N-Boc-4-aminophenethylamine الوثائق ذات الصلة
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
94838-59-2 (N-Boc-4-aminophenethylamine) منتجات ذات صلة
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الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine
نقاء:99%
كمية:100g
الأسعار ($):287.0